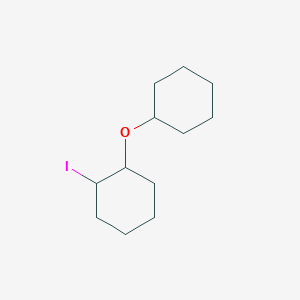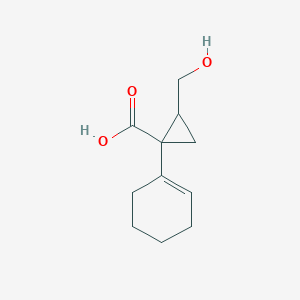
2-Iodocycloheptan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodocycloheptan-1-OL is an organic compound belonging to the class of cycloalkanes It features a seven-membered ring with an iodine atom and a hydroxyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodocycloheptan-1-OL typically involves the iodination of cycloheptanol. One common method is the reaction of cycloheptanol with iodine and a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions: 2-Iodocycloheptan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atom can be reduced to form cycloheptanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like PCC or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products:
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanols depending on the nucleophile used.
科学的研究の応用
2-Iodocycloheptan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Iodocycloheptan-1-OL involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Cycloheptanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromocycloheptan-1-OL: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Chlorocycloheptan-1-OL: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 2-Iodocycloheptan-1-OL is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications. The iodine atom’s size and electronegativity influence the compound’s chemical properties, making it valuable for specific synthetic and research purposes.
特性
分子式 |
C7H13IO |
|---|---|
分子量 |
240.08 g/mol |
IUPAC名 |
2-iodocycloheptan-1-ol |
InChI |
InChI=1S/C7H13IO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5H2 |
InChIキー |
YIIOLZOEBOLWSW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(CC1)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


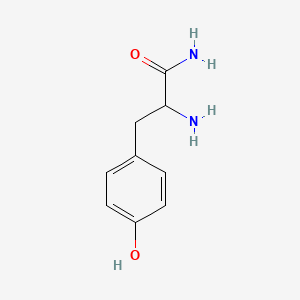

![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
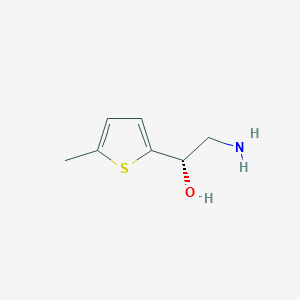
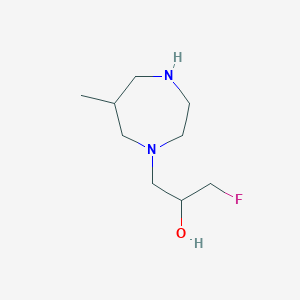
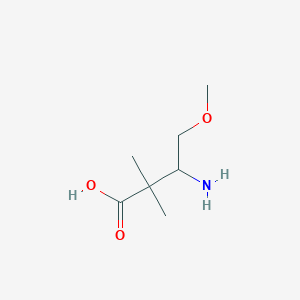
![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)

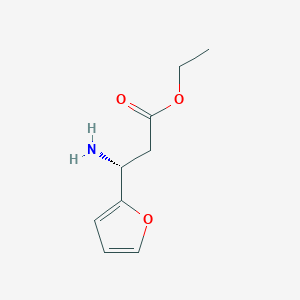
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
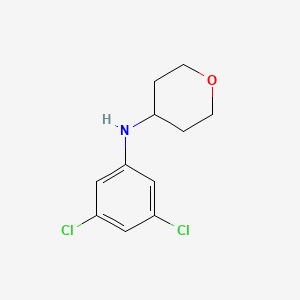
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)
